molecular formula C9H10BNO3 B2454616 4-Cyano-3-ethoxyphenylboronic acid CAS No. 2096338-63-3

4-Cyano-3-ethoxyphenylboronic acid

Cat. No.: B2454616
CAS No.: 2096338-63-3
M. Wt: 190.99
InChI Key: QYGXERVBFDZJNW-UHFFFAOYSA-N
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Description

4-Cyano-3-ethoxyphenylboronic acid: is an organic compound with the molecular formula C9H10BNO3 . . The compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-ethoxyphenylboronic acid typically involves the reaction of an appropriate aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The general reaction scheme is as follows:

    Starting Materials: 4-Cyano-3-ethoxyphenyl halide and a boronic acid derivative.

    Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

    Solvent: A mixture of water and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., K2CO3), and solvents (e.g., THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Amines.

Scientific Research Applications

4-Cyano-3-ethoxyphenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyano-3-ethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Properties

IUPAC Name

(4-cyano-3-ethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXERVBFDZJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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